N-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
N-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C15H14N2O7S and its molecular weight is 366.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.05217196 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Screening
Synthesis and Antibacterial Activity : A study by Aziz‐ur‐Rehman et al. (2013) focused on synthesizing new aryl sulfonamide derivatives, including N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides, and evaluating their antibacterial activity. The compounds exhibited moderate to good activity against selected bacterial strains, suggesting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Sulfonamide Synthesis Methods : Jingjing Xia et al. (2021) provided an overview of methodologies for synthesizing N-aryl sulfonamides from nitroarenes, highlighting the importance of sulfonamides in pharmacology and their broad application in the creation of drugs (Jingjing Xia et al., 2021).
Pharmacological Effects
Diuretic and Antihypertensive Agents : Research by Mujeeb Ur Rahman et al. (2014) explored the pharmacological and structure-activity relationship of N-substituted benzene sulfonamide derivatives, showing significant diuretic and antihypertensive activity in synthesized compounds (Mujeeb Ur Rahman et al., 2014).
Optical Activity and Biological Applications : A study by E. Foresti et al. (2003) demonstrated the synthesis of optically active α-amidoalkylphenyl sulfones, illustrating their potential as building blocks for preparing biologically active compounds (E. Foresti et al., 2003).
Structural and Activity Relationship
Antitumor Sulfonamides : Research by T. Owa et al. (2002) evaluated the structure and gene expression relationship of antitumor sulfonamides, shedding light on the pharmacophore structure and drug-sensitive cellular pathways for this class of compounds (T. Owa et al., 2002).
5-HT₆ Receptor Antagonists : A study by R. Nirogi et al. (2012) on aryl sulfonamide series led to the identification of potent and selective 5-HT₆ receptor antagonists, demonstrating the compounds' cognitive enhancement potential in animal models (R. Nirogi et al., 2012).
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7S/c1-22-13-4-2-10(17(18)19)8-12(13)16-25(20,21)11-3-5-14-15(9-11)24-7-6-23-14/h2-5,8-9,16H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBHGGDKQPEUTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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